(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to the secondary amine and a cyclopentyloxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine typically involves the formation of the cyclopropyl group and the attachment of the cyclopentyloxy group to the phenyl ring. One common method for synthesizing cyclopropanes is through hydrogen-borrowing catalysis, which involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . This method provides an efficient route to cyclopropyl-containing compounds.
Industrial Production Methods
Industrial production of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of enantioselective Michael Initiated Ring Closure (MIRC) reactions has also been explored for the synthesis of chiral cyclopropane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Cyclopropyl(3-methoxyphenyl)methanamine: A similar compound with a methoxy group instead of a cyclopentyloxy group.
®-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride: Another similar compound with a methoxy group and hydrochloride salt form.
Uniqueness
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C15H21NO |
---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
(R)-(4-cyclopentyloxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C15H21NO/c16-15(11-5-6-11)12-7-9-14(10-8-12)17-13-3-1-2-4-13/h7-11,13,15H,1-6,16H2/t15-/m1/s1 |
InChI-Schlüssel |
VOQXTDYESXJSPL-OAHLLOKOSA-N |
Isomerische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)[C@@H](C3CC3)N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(C3CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.